Regioisomeric Impact on Biological Activity
The substitution pattern on the isoxazole ring is a primary determinant of biological activity. In a recent study of isoxazole-carboxamide analogs, the specific arrangement of substituents led to a dramatic 940-fold difference in potency against the COX-1 enzyme, with IC50 values ranging from 4.1 nM to 3.87 µM [1]. While direct data for the target compound is not available, this study demonstrates the quantifiable impact of regiochemistry. The target compound, with its 5-(4-bromophenyl) group, is a distinct regioisomer compared to 3-substituted analogs. Procurement of this specific regioisomer ensures that the starting material's geometry is aligned with the intended structure-activity hypothesis, preventing the introduction of uncharacterized and potentially inactive scaffolds.
| Evidence Dimension | Biological Activity (Potency) as a function of Regiochemistry |
|---|---|
| Target Compound Data | Not available; compound is a defined regioisomer. |
| Comparator Or Baseline | Various isoxazole-carboxamide regioisomers (MYM1, MYM4, etc.) |
| Quantified Difference | Potency range: IC50 = 4.1 nM to 3.87 µM (940-fold difference) |
| Conditions | In vitro COX-1 enzyme inhibition assay |
Why This Matters
This demonstrates that regioisomers are not functionally interchangeable, and procurement of the correct isomer is essential for reproducible SAR studies and lead optimization.
- [1] Hawash, M., et al. Exploration of isoxazole analogs: Synthesis, COX inhibition, anticancer screening, 3D multicellular tumor spheroids, and molecular modeling. *European Journal of Medicinal Chemistry*, 2024, 271, 116397. View Source
